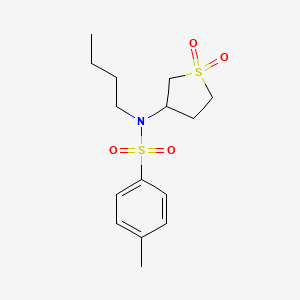![molecular formula C18H17N3O4S B5230941 N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5230941.png)
N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as compound A, is a compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoxazole-containing sulfonamide compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Compound A has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation. In addition, it has been found to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B pathway, which is involved in cancer cell growth and inflammation. Furthermore, it has been shown to have antioxidant and free radical scavenging activities, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A in lab experiments is that it has been found to have low toxicity in animal models. In addition, it has been shown to have good solubility in various solvents, which makes it easy to use in experiments. However, one limitation of using N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, it may be useful to explore the use of N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A in combination with other drugs to enhance its therapeutic effects. Finally, it may be beneficial to develop more efficient and cost-effective methods for synthesizing N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A.
Synthesis Methods
Compound A can be synthesized using various methods. One of the most common methods involves the reaction of 4-methylphenylsulfonyl chloride with 4-amino-3-nitrobenzoic acid to form 4-methylphenylsulfonyl-4-amino-3-nitrobenzoic acid. The nitro group in this N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is then reacted with 3-chloro-2-hydroxypropionitrile to form N-3-cyano-2-hydroxypropyl-4-methylphenylsulfonyl-4-amino-3-nitrobenzamide. Finally, this N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is treated with hydroxylamine hydrochloride to form N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide.
Scientific Research Applications
Compound A has been found to have potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have anti-inflammatory and analgesic effects in animal models. Furthermore, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-3-9-16(10-4-13)26(23,24)21(2)15-7-5-14(6-8-15)18(22)19-17-11-12-25-20-17/h3-12H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYQCABRBSFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5230869.png)

![3-ethyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230888.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-ethylpiperazine](/img/structure/B5230894.png)

![1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5230901.png)
![2-(methylthio)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230908.png)
![4,4'-(2,4-quinazolinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5230915.png)



![1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)